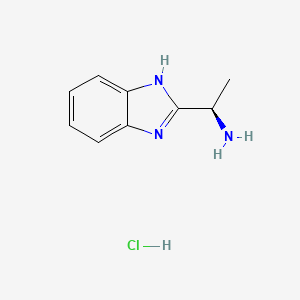

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

Descripción general

Descripción

®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is a chiral compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Chiral Amine Introduction: The introduction of the chiral amine group can be achieved through asymmetric synthesis or chiral resolution techniques. One common method involves the use of chiral catalysts to induce asymmetry during the reaction.

Industrial Production Methods

Industrial production of ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzimidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Medicine

Medically, ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The benzimidazole ring can interact with nucleic acids, proteins, and other biomolecules, influencing various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

1H-Benzimidazole, 2-methyl-: This compound shares the benzimidazole core but lacks the chiral amine group.

N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethylamine dihydrochloride: Similar in structure but with different substituents on the benzimidazole ring.

Uniqueness

®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to participate in asymmetric synthesis and its potential therapeutic applications set it apart from other benzimidazole derivatives.

Actividad Biológica

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Name : this compound

- CAS Number : 1234996-74-7

- Molecular Formula : C9H12ClN3

- Molecular Weight : 197.666 g/mol

The benzimidazole moiety is a significant feature of this compound, which contributes to its biological activity. Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer effects.

The mechanism of action for this compound involves its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering cellular signaling processes.

- Nucleic Acid Interaction : The benzimidazole ring can interact with nucleic acids, influencing gene expression and protein synthesis.

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties. In vitro studies indicate that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Organism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Moderate Inhibition | |

| Candida albicans | Significant Activity |

Anticancer Activity

Research has demonstrated that compounds bearing the benzimidazole nucleus possess anticancer properties. A study reported that similar benzimidazole derivatives showed antiproliferative effects against breast cancer cell lines (MCF-7). The mechanism was linked to interference with tubulin polymerization, a crucial process for cell division .

Antiviral Activity

Benzimidazole derivatives are also being explored for their antiviral potential. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral entry or replication mechanisms .

Case Studies

A recent study investigated the biological effects of various benzimidazole derivatives, including this compound. The findings indicated:

- In vitro Testing : The compound demonstrated dose-dependent inhibition of cancer cell proliferation.

- Mechanistic Insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Key aspects influencing activity include:

Propiedades

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHWHWCRHSKBOZ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712327 | |

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363166-45-3 | |

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.